molecular formula C19H17NOS2 B11689802 (5Z)-3-phenyl-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one

(5Z)-3-phenyl-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one

Cat. No.: B11689802
M. Wt: 339.5 g/mol
InChI Key: GHQVKMSXIBMRDB-BOPFTXTBSA-N
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Description

(5Z)-3-phenyl-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one is a complex organic compound belonging to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with phenyl and trimethylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-phenyl-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one typically involves the reaction of appropriate aldehydes or ketones with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazolidinone ring. Common solvents used in this synthesis include ethanol, methanol, and acetic acid, with reaction temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-phenyl-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding thiazolidine derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

    Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of (5Z)-3-phenyl-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-phenyl-2-sulfanylidene-5-[(2,4-dimethylphenyl)methylidene]-1,3-thiazolidin-4-one
  • (5Z)-3-phenyl-2-sulfanylidene-5-[(2,6-dimethylphenyl)methylidene]-1,3-thiazolidin-4-one
  • (5Z)-3-phenyl-2-sulfanylidene-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-3-phenyl-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethylphenyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H17NOS2

Molecular Weight

339.5 g/mol

IUPAC Name

(5Z)-3-phenyl-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17NOS2/c1-12-9-13(2)16(14(3)10-12)11-17-18(21)20(19(22)23-17)15-7-5-4-6-8-15/h4-11H,1-3H3/b17-11-

InChI Key

GHQVKMSXIBMRDB-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)C

Origin of Product

United States

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